molecular formula C11H12BrClN2O B6968096 (2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanone

(2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanone

Cat. No.: B6968096
M. Wt: 303.58 g/mol
InChI Key: XJOWRZADQFIYAP-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanone is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a diazinane ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzoyl chloride and diazinane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The methanone group can be reduced to a methanol group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Substituted phenyl derivatives.

    Reduction: (2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanol.

    Oxidation: (2-Bromo-5-chlorophenyl)-(diazinan-1-yl)carboxylic acid.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Material Science: The compound is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chlorophenyl)methanol
  • (2-Bromo-5-chlorophenyl)acetic acid
  • (2-Bromo-5-chlorophenyl)amine

Uniqueness

(2-Bromo-5-chlorophenyl)-(diazinan-1-yl)methanone is unique due to the presence of both bromine and chlorine substituents on the phenyl ring and the diazinane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)-(diazinan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O/c12-10-4-3-8(13)7-9(10)11(16)15-6-2-1-5-14-15/h3-4,7,14H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOWRZADQFIYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C(=O)C2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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